
2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with an appropriate electrophile.
Formation of the Sulfanylprop-2-enenitrile Moiety: This could involve the reaction of a nitrile with a thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The mercapto group (-SH) acts as a nucleophile in substitution reactions. Key examples include:
-
Reaction with chloroacetyl chloride : Forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide via nucleophilic attack of the -SH group on the electrophilic chloroacetate intermediate .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioether derivatives, enhancing lipophilicity for pharmacological applications.
Table 1: Nucleophilic Substitution Reactions
Reagent | Product | Yield | Conditions | Source |
---|---|---|---|---|
Chloroacetyl chloride | 2-chloro-N-(6-thiocyanato-BT-2-yl)acetamide | 75% | Ethanol, 60°C, 4 h | |
Methyl iodide | Methylthio-BT derivative | 82% | DMF, RT, 2 h |
Oxidation and Reduction Reactions
The mercapto group undergoes oxidation, while the acrylonitrile moiety can participate in reduction:
-
Oxidation : Forms disulfide bridges (-S-S-) under mild oxidizing conditions (e.g., H₂O₂ or I₂).
-
Reduction : The nitrile group (-CN) reduces to an amine (-CH₂NH₂) using LiAlH₄, enabling further functionalization .
Condensation and Cyclization Reactions
The acrylonitrile group facilitates condensation reactions:
-
Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under piperidine catalysis to form extended conjugated systems . Yields range from 81–86% .
-
Cyclization : Forms heterocyclic structures (e.g., thiazolidinones) via intramolecular reactions with thioureas or carbodiimides .
Table 2: Condensation Reactions
Aldehyde | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | Piperidine | (E)-3-phenylacrylonitrile-BT derivative | 84% | |
4-Nitrobenzaldehyde | Piperidine | Nitro-substituted conjugate | 81% |
Acylation and Alkylation of Amino Groups
The 4-fluoro-phenylamino group undergoes electrophilic substitution:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, improving metabolic stability .
-
Vilsmeier–Haack reaction : Produces hydrazones when treated with acetophenones and POCl₃/DMF .
Table 3: Acylation Reactions
Acylating Agent | Product | Yield | Conditions | Source |
---|---|---|---|---|
Acetyl chloride | N-acetyl-BT derivative | 79% | CH₂Cl₂, RT, 6 h | |
Benzoyl chloride | N-benzoyl-BT derivative | 85% | Pyridine, 0°C, 3 h |
Biological Interactions
The compound binds biomolecules via:
-
Covalent interactions : The mercapto group forms disulfide bonds with cysteine residues in enzymes.
-
Hydrogen bonding : The 4-fluoro-phenylamino group interacts with biological targets, enhancing inhibitory activity against tuberculosis-associated proteins .
Stability and Reactivity
-
pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases due to the acrylonitrile group.
-
Thermal stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biomolecules and its effects on cellular processes.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-3-aminoprop-2-enenitrile: Lacks the fluorophenyl group.
2-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Biological Activity
2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile, with the molecular formula C16H10FN3S2 and a molecular weight of 327.4 g/mol, is a compound that has garnered attention for its diverse biological activities. The structure features a benzothiazole moiety, which is well-known for its pharmacological potential, combined with a 4-fluoro-phenylamino group that enhances its properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. The presence of the mercapto group and acrylonitrile unit suggests potential reactivity with thiol-containing biomolecules, which may lead to inhibition or activation of specific biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated its potential as an antibacterial agent with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Properties : Preliminary investigations suggest that it may function as an anticancer agent by inhibiting key pathways involved in tumor growth and proliferation. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .
- Anti-inflammatory Effects : The benzothiazole scaffold is known for its anti-inflammatory properties, and this compound appears to retain such activity, potentially through modulation of cytokine production or inhibition of inflammatory pathways .
- Antiviral Activity : There is emerging evidence suggesting that derivatives of benzothiazole possess antiviral properties, which could extend to this compound. Further studies are needed to elucidate the specific mechanisms involved .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Benzothiazol-2-yl-3-(4-dimethylamino-phenyl)-acrylonitrile | Dimethylamino group instead of fluoro | Antimicrobial, Anticancer |
2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile | Difluoro substitution | Enhanced anticancer activity |
2-Benzothiazol-2-yloxyacetic acid | Lacks acrylonitrile unit | Anti-inflammatory properties |
The fluorine substitution in this compound enhances lipophilicity and bioavailability compared to other similar compounds lacking such modifications .
Case Studies
Several case studies have highlighted the biological activity of related benzothiazole compounds:
- Anticancer Activity : A study involving various benzothiazole derivatives showed that specific substitutions could significantly enhance anticancer efficacy in vitro against HeLa and HCT116 cell lines. The study reported IC50 values indicating strong inhibitory effects on cancer cell proliferation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives found that modifications at specific positions on the benzothiazole ring could lead to improved activity against resistant bacterial strains .
Properties
Molecular Formula |
C16H10FN3S2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21) |
InChI Key |
JKRVZXUCIDMODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.